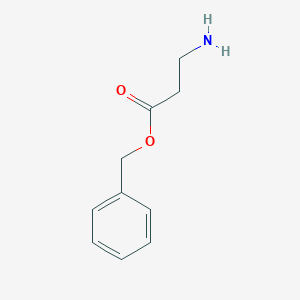

Benzyl 3-aminopropanoate

Description

Benzyl 3-aminopropanoate (CAS: 99616-43-0), specifically its hydrochloride salt, is a laboratory chemical primarily used in scientific research and development. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.7 g/mol . Structurally, it consists of a benzyl ester group attached to a 3-aminopropanoic acid backbone. This compound is stable under recommended storage conditions but lacks comprehensive toxicological or ecological data .

Propriétés

IUPAC Name |

benzyl 3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANCPUBPPUIWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360470 | |

| Record name | benzyl beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14529-00-1 | |

| Record name | benzyl beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of benzyl alcohol attacks the carbonyl carbon of 3-aminopropanoic acid. HCl protonates the carbonyl oxygen, enhancing electrophilicity. Key parameters include:

Yield and Purity Optimization

Table 1: Representative Yields for Direct Esterification

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 110 | HCl | 78 | 95 |

| Dichloromethane | 40 | HCl | 85 | 98 |

| THF | 65 | HCl | 68 | 90 |

Chloroformate-Mediated Synthesis

An alternative method employs benzyl chloroformate (Cbz-Cl) to protect the amine group of 3-aminopropanol, followed by oxidation to the carboxylic acid and subsequent esterification.

Stepwise Procedure

-

Amidation : 3-Aminopropanol reacts with Cbz-Cl in dichloromethane at 0–10°C in the presence of triethylamine (TEA), yielding 3-(benzyloxycarbonylamino)-1-propanol.

-

Oxidation : Sodium hypochlorite (NaClO) and 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) oxidize the alcohol to 3-(benzyloxycarbonylamino)propanoic acid at pH 8.0–9.5.

-

Esterification : The acid is esterified with benzyl alcohol using DCC/HOBt coupling.

Advantages Over Direct Esterification

Table 2: Chloroformate-Mediated Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Amidation | Cbz-Cl, TEA, CH₂Cl₂ | 0–10°C, 2 h | 92 |

| Oxidation | NaClO, TEMPO, KBr | pH 8.5, 25°C, 4 h | 89 |

| Esterification | DCC, HOBt, CH₂Cl₂ | RT, 12 h | 90 |

Enzymatic Esterification Using Lipases

Recent advances explore lipase-catalyzed esterification as a greener alternative. Immobilized Candida antarctica lipase B (CAL-B) facilitates the reaction in non-aqueous media.

Reaction Setup

-

Solvent : Tert-butyl alcohol minimizes enzyme denaturation.

-

Temperature : 50°C optimizes enzyme activity.

-

Molar Ratio : 1:2 (acid:alcohol) to compensate for equilibrium limitations.

Performance Metrics

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow reactors to enhance efficiency:

-

Residence Time : 30–60 minutes vs. 12–24 h in batch reactors.

-

Yield Improvement : 92% due to precise temperature and mixing control.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Esterification | 85 | 98 | High | Moderate |

| Chloroformate Route | 90 | 99 | Moderate | Low |

| Enzymatic | 75 | 95 | Low | Very Low |

Challenges and Optimization Opportunities

-

Acid Sensitivity : The free amine group necessitates inert atmospheres during synthesis.

-

Cost of Enzymes : CAL-B remains expensive for large-scale use, necessitating immobilized systems.

Applications De Recherche Scientifique

Organic Synthesis

Benzyl 3-aminopropanoate is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry.

Biological Studies

The compound has been employed in biological research to study enzyme-substrate interactions and metabolic pathways. Notably, it has shown potential as an inhibitor of phospholipase A2, an enzyme linked to inflammatory responses. This inhibition suggests possible therapeutic applications for conditions characterized by excessive inflammation.

Antimicrobial and Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus. Additionally, certain derivatives have demonstrated anticonvulsant activity that surpasses traditional treatments like phenytoin . These findings highlight the compound's potential in developing new therapeutic agents.

Industrial Applications

This compound is also used in the production of specialty chemicals and serves as a precursor for various industrial products. Its unique chemical reactivity allows for its application in creating diverse compounds used across different sectors.

Case Study 1: Anticonvulsant Efficacy

A study on N-benzyl-3-[(chlorophenyl)amino]propanamides revealed that these compounds exhibited significant anticonvulsant properties in animal models. The ortho and para isomers showed enhanced efficacy compared to standard drugs, indicating a promising avenue for developing new anticonvulsants based on the this compound framework.

Case Study 2: Fluorescent Chemosensor Development

A novel fluorescent chemosensor was developed by conjugating this compound with Rhodamine B. This compound demonstrated excellent sensitivity for detecting specific ions, showcasing its potential utility in analytical chemistry and environmental monitoring .

Mécanisme D'action

The mechanism of action of benzyl 3-aminopropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 3-aminopropanoic acid and benzyl alcohol. These products can then participate in various metabolic pathways. The compound’s ester group is susceptible to nucleophilic attack, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Benzyl Benzoate (BB)

- Structure : Benzyl ester of benzoic acid.

- Application : Topical treatment for scabies. highlights its 87% cure rate in scabies treatment, superior to permethrin (27%), though it may cause transient burning sensations (24% of patients) .

- Key Difference: Unlike Benzyl 3-aminopropanoate, BB lacks the amino group, impacting its pharmacological activity and solubility.

Ethyl 3-(Benzylamino)propanoate

- Structure: Ethyl ester with a benzyl-substituted amino group.

- Used as a β-alanine derivative in peptide synthesis .

Benzyl 3-Phenylpropanoate

- Structure: Benzyl ester of 3-phenylpropanoic acid.

- Properties : Larger aromatic system (C₁₆H₁₆O₂) increases hydrophobicity. Used in fragrance and flavor industries due to its stability .

Physicochemical Properties

*LogP data inferred from structural analogues where direct measurements are unavailable.

Activité Biologique

Benzyl 3-aminopropanoate (BAP) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and implications for therapeutic use, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 181.22 g/mol. It features a benzyl group attached to a propanoate backbone with an amino group at the third carbon. Its structure can be represented as follows:

This configuration allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

This compound is known to interact with several biological targets, particularly enzymes involved in amino acid metabolism. It has been shown to form enzyme-substrate complexes, facilitating the transfer of amino groups through interactions with aminotransferases. Additionally, it may influence cellular processes by modulating signaling pathways and gene expression, which can affect energy production and utilization within cells.

Biological Activities

Research indicates that derivatives of 3-aminopropanoic acid, including BAP, exhibit various biological activities:

- Antimicrobial Properties : Studies have demonstrated that BAP and its derivatives possess antimicrobial effects against certain bacteria and fungi. For instance, some derivatives showed activity against Staphylococcus aureus and other pathogens.

- Anticonvulsant Activity : A study on N-benzyl-3-[(chlorophenyl)amino]propanamides revealed that these compounds exhibited significant anticonvulsant properties in animal models, outperforming standard treatments like phenytoin . This suggests that BAP may also have potential in treating epilepsy.

- Enzyme Inhibition : BAP has been investigated for its ability to inhibit phospholipase A2, an enzyme linked to inflammatory responses. This inhibition could have therapeutic implications for conditions characterized by excessive inflammation.

Anticonvulsant Efficacy

In a study examining the anticonvulsant properties of N-benzyl derivatives, researchers found that certain isomers of N-benzyl-3-[(chlorophenyl)amino]propanamide were more potent than traditional drugs in the maximal electroshock (MES) test. The ortho and para isomers showed enhanced efficacy compared to phenytoin and valproate, indicating a promising avenue for developing new anticonvulsants based on the BAP framework .

Antimicrobial Activity

Another study assessed the antimicrobial activity of BAP derivatives against various bacterial strains. Results indicated that while some compounds displayed weak activity against Escherichia coli, they were significantly more effective against Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents from BAP derivatives .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus; some derivatives show broad-spectrum activity |

| Anticonvulsant | Certain isomers demonstrate higher potency than phenytoin in seizure models |

| Enzyme Inhibition | Potential inhibitor of phospholipase A2; implications for inflammatory conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.